7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, an isopropyl group, and a methylsulfonyl group attached to a pyrazolo[4,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives, which may have different biological properties.
Scientific Research Applications
7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: A closely related compound with a similar structure but different positioning of the pyrazole ring.
7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrrolo[4,3-d]pyrimidine: Another similar compound with a pyrrolo ring instead of a pyrazolo ring.
Uniqueness
The uniqueness of 7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine lies in its specific substitution pattern and the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H11ClN4O2S |
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Molecular Weight |
274.73 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-3-propan-2-yl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4O2S/c1-4(2)5-6-7(14-13-5)8(10)12-9(11-6)17(3,15)16/h4H,1-3H3,(H,13,14) |
InChI Key |
UVEOZKIJCNEGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=NC(=N2)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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